Lipophilicity Differentiation: XLogP3 0.5 for the 4-Hydroxy Isomer vs. LogP 3.34 for the 5-Hydroxy Positional Isomer
The target compound (CAS 93917-84-1, 4-hydroxy positional isomer) possesses a calculated XLogP3 of 0.5 , whereas its closest positional isomer, 3,3'-methylenebis(5-hydroxybenzenesulphonic) acid (CAS 94133-95-6), exhibits a LogP of 3.34 . This ~2.8 log unit difference corresponds to an approximately 630-fold difference in octanol-water partition coefficient, situating the target compound firmly in the hydrophilic domain (LogP < 1) while the 5-hydroxy isomer is lipophilic (LogP > 3). This has direct consequences for aqueous-phase reactivity in dye coupling and surfactant formulation.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (CAS 93917-84-1) |
| Comparator Or Baseline | LogP = 3.34 (CAS 94133-95-6; 5-hydroxy positional isomer) |
| Quantified Difference | ΔLogP ≈ 2.84; ~630-fold difference in partition coefficient |
| Conditions | Computed partition coefficients (XLogP3 for target; LogP for comparator) from separate database entries; no single-study head-to-head measurement available. |
Why This Matters
A 630-fold difference in hydrophobicity between positional isomers directly affects aqueous solubility, coupling efficiency in water-based azo dye synthesis, and surfactant critical micelle concentration—making isomer selection a critical procurement decision.
